molecular formula C13H12ClN3O B4738080 3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile

3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No. B4738080
M. Wt: 261.70 g/mol
InChI Key: NAORCSHBJQDXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPN and is a pyrazole derivative. CPN has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of CPN is not fully understood. However, studies have shown that CPN can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. CPN has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
CPN has been shown to have various biochemical and physiological effects. In vitro studies have shown that CPN can inhibit the activity of COX-2, reduce the production of prostaglandins, and induce apoptosis in cancer cells. In vivo studies have shown that CPN can reduce inflammation and pain in animal models. CPN has also been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

CPN has several advantages for laboratory experiments. It is relatively easy to synthesize, and its yield can be optimized. CPN has also been shown to have low toxicity in animal models, making it a potential candidate for further studies. However, CPN has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. CPN also has limited solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for CPN research. One potential direction is to study its potential use as a ligand for metal ions in material science. Another potential direction is to study its potential use as a sensor for detecting heavy metal ions in environmental science. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and potential use as an anti-inflammatory agent, anticancer agent, and antifungal agent. Further studies are also needed to optimize its synthesis method and yield.

Scientific Research Applications

CPN has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CPN has been studied for its potential use as an anti-inflammatory agent, anticancer agent, and antifungal agent. CPN has also been studied for its potential use as a ligand for metal ions in material science. In environmental science, CPN has been studied for its potential use as a sensor for detecting heavy metal ions.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8,18H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAORCSHBJQDXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)CCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 2
3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 3
3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 4
3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 5
3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 6
3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile

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